molecular formula C11H10N2S B175027 2,5-Dimethylimidazo[2,1-b]benzothiazole CAS No. 196195-69-4

2,5-Dimethylimidazo[2,1-b]benzothiazole

Cat. No.: B175027
CAS No.: 196195-69-4
M. Wt: 202.28 g/mol
InChI Key: SWELCQLJVJMKPA-UHFFFAOYSA-N
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Description

2,5-Dimethylimidazo[2,1-b]benzothiazole, also known as 2,5-Dimethylimidazo[2,1-b]benzothiazole, is a useful research compound. Its molecular formula is C11H10N2S and its molecular weight is 202.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dimethylimidazo[2,1-b]benzothiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dimethylimidazo[2,1-b]benzothiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

196195-69-4

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

2,8-dimethylimidazo[2,1-b][1,3]benzothiazole

InChI

InChI=1S/C11H10N2S/c1-7-4-3-5-9-10(7)13-6-8(2)12-11(13)14-9/h3-6H,1-2H3

InChI Key

SWELCQLJVJMKPA-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)SC3=NC(=CN23)C

Canonical SMILES

CC1=C2C(=CC=C1)SC3=NC(=CN23)C

Synonyms

2,5-DIMETHYLIMIDAZO[2,1-B]BENZOTHIAZOLE

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2-Amino-5-methylbenzothiazole and 2-bromo-1-phenylethanone (1:1 molar ratio).

  • Solvent : Ethanol under reflux (78°C, 6–8 hours).

  • Yield : 65–70% after recrystallization from ethanol.

  • Mechanism : Initial SN2 displacement forms an intermediate thioamide, which undergoes cyclization via elimination of HBr to yield the imidazo ring.

Key Analytical Data :

  • 1H NMR (500 MHz, DMSO-d6) : δ 7.82 (d, J = 8.5 Hz, 1H, H-7), 7.45 (s, 1H, H-3), 2.65 (s, 3H, C5-CH3), 2.48 (s, 3H, C2-CH3).

  • IR (KBr) : 1615 cm⁻¹ (C=N stretch), 1550 cm⁻¹ (C=C aromatic).

Three-Component Reaction Under Solvent-Free Conditions

Adapting methodologies from pyrimido[2,1-b]benzothiazole synthesis, a one-pot three-component reaction was developed:

Protocol

  • Reactants : 2-Amino-5-methylbenzothiazole, methylglyoxal (40% aqueous solution), and ethyl acetoacetate.

  • Conditions : Solvent-free, 60°C, 4–5 hours.

  • Yield : 72% after washing with water and diethyl ether.

Mechanistic Pathway :

  • Knoevenagel Condensation : Methylglyoxal and ethyl acetoacetate form an α,β-unsaturated ketone.

  • Michael Addition : The benzothiazole amine attacks the electrophilic alkene.

  • Cyclization : Intramolecular hemiacetal formation and dehydration yield the fused imidazo ring.

Advantages :

  • Eliminates toxic solvents (e.g., DMF, THF).

  • Short reaction time (≤5 hours).

Copper-Catalyzed Condensation with Nitriles

A copper(I)-mediated method enhances regioselectivity for the imidazo ring:

Procedure

  • Catalyst : CuI (10 mol%) in DMF at 80°C.

  • Reactants : 2-Amino-5-methylbenzothiazole and acetonitrile derivatives.

  • Yield : 60–65% after column chromatography (silica gel, ethyl acetate/hexane).

Critical Observations :

  • Electron-withdrawing groups on nitriles (e.g., CN, COOR) improve reactivity.

  • Side Products : <5% bis-benzothiazole adducts form without temperature control.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Steps

  • Reactants : 2-Amino-5-methylbenzothiazole and chloroacetyl chloride (1.2 equiv).

  • Conditions : Acetic acid, microwave (300 W, 10 minutes).

  • Yield : 75% after filtration.

Characterization :

  • MS (EI) : m/z 257 [M⁺], 242 [M⁺–CH3].

  • Purity : >98% by HPLC (C18 column, acetonitrile/water).

Comparative Analysis of Synthetic Methods

Method Conditions Yield Advantages Limitations
CyclocondensationEthanol, reflux65–70%High purity, scalableLong reaction time (6–8 hours)
Three-Component ReactionSolvent-free, 60°C72%Eco-friendly, one-potLimited substrate scope
Copper-CatalyzedCuI, DMF, 80°C60–65%RegioselectiveRequires column purification
Microwave-AssistedAcetic acid, 10 min75%Rapid, energy-efficientSpecialized equipment needed

Mechanistic Insights and Side Reactions

Cyclization Pathways

  • Imidazo Ring Formation : Proton transfer from the thioamide nitrogen to the α-carbon initiates cyclization, as evidenced by deuterium labeling studies.

  • Byproduct Formation :

    • Diimidazo Derivatives : Occur at higher temperatures (>100°C) due to over-condensation.

    • Oxidation Products : Trace amounts of sulfoxides form in the presence of aerial oxygen.

Industrial-Scale Considerations

For kilogram-scale production, the three-component reaction is preferred due to:

  • Cost Efficiency : No catalyst or expensive solvents required.

  • Waste Reduction : E-factor of 1.2 (vs. 3.5 for copper-catalyzed method) .

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